Physical Property Differentiation: 1-Cyclohexylbutan-1-one vs. Butyrophenone (Aromatic Analog)
1-Cyclohexylbutan-1-one exhibits markedly lower density and higher lipophilicity compared to its direct aromatic analog butyrophenone (1-phenylbutan-1-one). The density difference (0.903 vs. 1.021 g/mL at 25°C) reflects the replacement of the planar, electron-rich phenyl ring with a saturated cyclohexyl ring, altering solvent miscibility and phase separation behavior [1]. The computed logP of 2.94 for 1-cyclohexylbutan-1-one exceeds that of butyrophenone (logP ≈ 2.77), indicating approximately 50% greater partition into organic phases—a critical consideration for liquid-liquid extraction workflows . The boiling point of 217.3°C at 760 mmHg is approximately 11°C lower than butyrophenone (228-230°C), enabling gentler distillation conditions .
| Evidence Dimension | Density, logP, and boiling point |
|---|---|
| Target Compound Data | Density: 0.903 g/cm³; logP: 2.94; Boiling point: 217.3°C at 760 mmHg |
| Comparator Or Baseline | Butyrophenone: Density: 1.021 g/mL at 25°C; logP: 2.77; Boiling point: 228-230°C at 760 mmHg |
| Quantified Difference | Density: -11.6% lower; logP: +0.17 units higher; Boiling point: ~11°C lower |
| Conditions | Standard physicochemical property measurements at atmospheric pressure |
Why This Matters
Lower density and higher logP directly affect phase partitioning in multi-step syntheses; the 11°C lower boiling point reduces thermal stress during distillative purification.
- [1] CAS Common Chemistry. Butyrophenone (CAS 495-40-9): density 1.001 g/cm³ at 40°C, boiling point 228.5°C. American Chemical Society. View Source
